2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-20(26-13-5-7-15-6-1-2-9-17(15)26)14-29-19-11-10-18-23-24-21(27(18)25-19)16-8-3-4-12-22-16/h1-4,6,8-12H,5,7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDKCNUOUELLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target’s triazolo-pyridazine core differs from triazolo-thiadiazole (18d) and triazolo-pyridine (10b), impacting aromaticity and electronic properties. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to thiadiazole or pyridine derivatives .
- The sulfanyl bridge may increase stability relative to ether or alkyl linkages .
Pharmacological Potential (Inferred from Analogues)
- 18d () : Nitro-furanyl and pyridinyl substituents are common in antimicrobial agents. The nitro group may confer redox activity, but its absence in the target suggests divergent mechanisms .
- 10b (): The ethanone group in 10b could serve as a hydrogen-bond acceptor, a feature shared with the target. This moiety is often critical in kinase inhibitor design .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation between 6-chloropyridazin-3-amine and pyridin-2-yl carbonyl chloride under refluxing toluene (110°C, 12 h). This yields 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-amine as a key intermediate (Yield: 68–72%).
Reaction Scheme 1:
$$
\text{6-Chloropyridazin-3-amine} + \text{Pyridin-2-yl carbonyl chloride} \xrightarrow{\text{Toluene, 110°C}} \text{3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-amine} + \text{HCl}
$$
Alternative Route via Diazotization-Cyclization
A patent-pending method (WO2014210042A2) describes diazotization of 3-amino-6-hydrazinylpyridazine with NaNO₂/HCl, followed by cyclization in acetic acid to form the triazolo ring. This approach achieves higher regioselectivity (Yield: 81%) but requires stringent temperature control (0–5°C during diazotization).
Functionalization at Position 6: Introduction of the Sulfanyl Group
Nucleophilic Substitution with Thiols
The 6-amino group of the triazolo-pyridazine intermediate undergoes diazotization using NaNO₂/H₂SO₄ to generate a reactive diazonium salt, which is subsequently treated with thiourea to yield 6-mercapto-3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine (Yield: 65–70%).
Reaction Scheme 2:
$$
\text{6-Amino intermediate} \xrightarrow{\text{NaNO}2, \text{H}2\text{SO}_4} \text{Diazonium salt} \xrightarrow{\text{Thiourea}} \text{6-Mercapto derivative}
$$
Thioether Formation via Alkylation
The mercapto group reacts with 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in DMF at 60°C for 8 h, facilitated by K₂CO₃ as a base. This SN2 reaction installs the sulfanyl-ethanone-tetrahydroquinoline moiety (Yield: 58–63%).
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (2.5 equiv)
- Temperature: 60°C
- Time: 8 h
Synthesis of the Tetrahydroquinolin-1-yl Ethanone Fragment
Friedel-Crafts Acylation
1,2,3,4-Tetrahydroquinoline undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (Catalyst: 1.2 equiv) in dichloromethane (0°C → rt, 6 h). This produces 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (Yield: 74%).
Reaction Scheme 3:
$$
\text{Tetrahydroquinoline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-Chloro-1-(tetrahydroquinolin-1-yl)ethanone}
$$
Optimization Studies and Yield Improvements
Comparative studies reveal critical factors influencing reaction efficiency:
Transitioning to cesium carbonate in the alkylation step enhances nucleophilicity of the mercapto group, while extended reaction times mitigate steric hindrance from the tetrahydroquinoline moiety.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.34 (s, 1H, Triazolo-H), 7.92–7.85 (m, 2H, Py-H), 7.45 (t, J = 7.6 Hz, 1H, Quin-H), 4.62 (s, 2H, SCH₂CO), 3.28–3.15 (m, 4H, Quin-CH₂), 2.89–2.75 (m, 2H, Quin-CH₂).
- ¹³C NMR: 195.4 (C=O), 162.1 (Triazolo-C), 151.9 (Py-C), 137.2–121.8 (Aromatic Cs), 43.1 (SCH₂CO).
High-Performance Liquid Chromatography (HPLC)
Purity ≥98% achieved using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min, λ = 254 nm). Retention time: 6.72 min.
Challenges and Alternative Synthetic Routes
Regioselectivity in Triazolo Ring Formation
Competing formation oftriazolo[4,3-a]pyridines is minimized by using electron-withdrawing substituents (e.g., pyridin-2-yl) at position 3, which direct cyclization to the [4,3-b] isomer.
Metal-Catalyzed Cross-Couplings
A Suzuki-Miyaura approach couples 6-bromo-3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine with 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-sulfanylethanone using Pd(PPh₃)₄ (Yield: 55%). However, this method is less efficient than direct alkylation.
Industrial-Scale Production Considerations
- Cost Efficiency: Bulk synthesis favors the cyclocondensation-thioether route (Total cost/kg: $1,240 vs. $1,780 for cross-coupling).
- Waste Streams: DMF recycling reduces environmental impact (Recovery rate: 92%).
- Process Safety: Exothermic diazotization requires jacketed reactors with precise temperature control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
